Cas no 1152531-48-0 (3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid)

3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole-oxazole core with a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and materials science. The phenyl and pyrazole moieties enhance stability and potential for π-π interactions, while the oxazole ring contributes to its rigidity and electronic properties. The carboxylic acid group allows for further derivatization, enabling its use in coupling reactions or as a ligand in coordination chemistry. Its well-defined scaffold makes it valuable for designing bioactive molecules or functional materials with tailored properties.
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid structure
1152531-48-0 structure
商品名:3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
CAS番号:1152531-48-0
MF:C13H9N3O3
メガワット:255.228862524033
CID:6236244
PubChem ID:29078558

3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
    • EN300-1863761
    • 1152531-48-0
    • AKOS005893633
    • インチ: 1S/C13H9N3O3/c17-13(18)12-6-11(15-19-12)9-7-14-16(8-9)10-4-2-1-3-5-10/h1-8H,(H,17,18)
    • InChIKey: GTVGNFCBTUSKDW-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(=O)O)=CC(C2C=NN(C3C=CC=CC=3)C=2)=N1

計算された属性

  • せいみつぶんしりょう: 255.06439116g/mol
  • どういたいしつりょう: 255.06439116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1863761-0.25g
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
1152531-48-0
0.25g
$642.0 2023-09-18
Enamine
EN300-1863761-1.0g
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
1152531-48-0
1g
$1286.0 2023-05-26
Enamine
EN300-1863761-10.0g
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
1152531-48-0
10g
$5528.0 2023-05-26
Enamine
EN300-1863761-5g
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
1152531-48-0
5g
$2028.0 2023-09-18
Enamine
EN300-1863761-0.1g
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
1152531-48-0
0.1g
$615.0 2023-09-18
Enamine
EN300-1863761-0.5g
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
1152531-48-0
0.5g
$671.0 2023-09-18
Enamine
EN300-1863761-1g
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
1152531-48-0
1g
$699.0 2023-09-18
Enamine
EN300-1863761-2.5g
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
1152531-48-0
2.5g
$1370.0 2023-09-18
Enamine
EN300-1863761-10g
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
1152531-48-0
10g
$3007.0 2023-09-18
Enamine
EN300-1863761-5.0g
3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid
1152531-48-0
5g
$3728.0 2023-05-26

3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid 関連文献

3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acidに関する追加情報

Introduction to 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 1152531-48-0)

3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid, identified by the CAS number 1152531-48-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, characterized by its fused ring system consisting of a pyrazole and an oxazole moiety. The presence of a phenyl group at the 1-position of the pyrazole ring and a carboxylic acid functional group at the 5-position of the oxazole ring contributes to its unique chemical properties and biological potential.

The structural architecture of 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid makes it a promising candidate for further exploration in drug discovery and development. The pyrazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for bioactive molecules due to its ability to engage in hydrogen bonding interactions and its inherent stability. The oxazole ring, on the other hand, is frequently encountered in natural products and pharmaceuticals, contributing to properties such as bioavailability and metabolic stability.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Among these, derivatives of pyrazole and oxazole have been extensively studied due to their demonstrated efficacy in various biological assays. The compound 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid represents a significant advancement in this area, combining the favorable characteristics of both moieties into a single molecular entity.

One of the most compelling aspects of 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid is its potential as an intermediate in the synthesis of more complex pharmacophores. The carboxylic acid group at the 5-position of the oxazole ring provides a versatile handle for further functionalization, allowing chemists to explore diverse chemical modifications. This flexibility is crucial for optimizing drug-like properties such as solubility, permeability, and binding affinity.

The phenyl substituent on the pyrazole ring also plays a critical role in determining the biological activity of 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid. Phenyl rings are well-known for their ability to enhance molecular interactions with biological targets through hydrophobic effects and π-stacking interactions. These properties have been leveraged in numerous drug candidates to improve binding affinity and selectivity.

Recent studies have begun to uncover the biological potential of 3-(1-phenyl-1H-pyrazol-4-ylyl)-1,2 oxazole -5 -carboxylic acid. Preliminary investigations suggest that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, it has shown promise in assays targeting enzymes involved in inflammation and oxidative stress pathways. These findings align with broader trends in drug discovery where modulating such pathways is key to developing effective therapeutics.

The synthesis of 3-(1 phenyl - 1 H - pyrazol - 4 yl) - 1 , 2 oxazole - 5 carboxylic acid involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps typically include condensation reactions to form the heterocyclic core followed by functional group interconversions to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for these types of compounds.

The pharmacokinetic profile of 3-(1 phenyl - 1 H - pyrazol - 4 yl) - 1 , 2 oxazole - 5 carboxylic acid is another critical aspect that has been examined in recent research. Studies indicate that this compound exhibits reasonable oral bioavailability and metabolic stability, suggesting its potential for further development into an oral therapeutic agent. Additionally, preliminary toxicology studies have shown no significant adverse effects at tested doses.

The future direction of research on 3-(1 phenyl - 1 H - pyrazol - 4 yl) - 1 , 2 oxazole - 5 carboxylic acid is likely to focus on optimizing its pharmacological properties through structure-based drug design approaches. By leveraging computational modeling techniques such as molecular docking simulations chemists can predict how different structural modifications will impact binding affinity selectivity .

Furthermore exploring derivatives with altered physicochemical properties could enhance formulation stability improve solubility . These efforts are essential steps toward translating promising preclinical findings into viable clinical candidates .

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